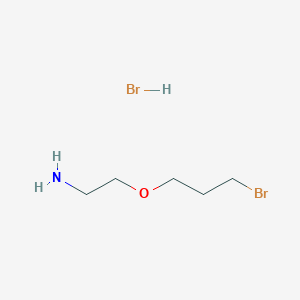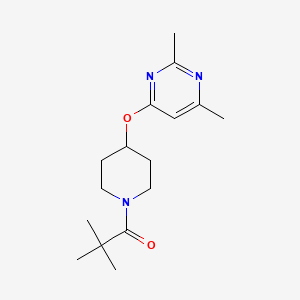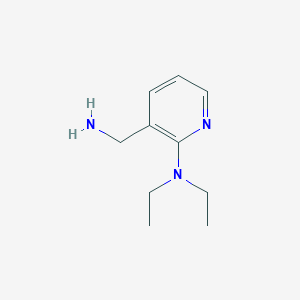![molecular formula C9H8F2O2S B2787743 3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid CAS No. 926232-57-7](/img/structure/B2787743.png)
3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C9H8F2O2S It is characterized by the presence of a propanoic acid group attached to a 2,5-difluorophenyl sulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid typically involves the reaction of 2,5-difluorothiophenol with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where 2,5-difluorothiophenol reacts with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-[(2,5-Difluorophenyl)sulfanyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects. The sulfanyl group may also play a role in redox reactions, contributing to its overall activity.
相似化合物的比较
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
2,5-Difluorothiophenol: Lacks the propanoic acid group.
3-[(2,5-Difluorophenyl)thio]propanoic acid: Similar structure with slight variations in the sulfanyl group.
Uniqueness
3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid is unique due to the specific positioning of the difluorophenyl and sulfanyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
属性
IUPAC Name |
3-(2,5-difluorophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEOSBTWVGBVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)SCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-methoxy-1H-indol-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2787661.png)

![(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2787663.png)



![N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2787671.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2787672.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B2787674.png)

![methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2787678.png)

![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)
